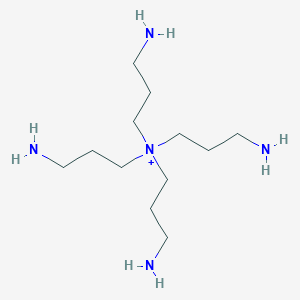

Tetrakis(3-aminopropyl)ammonium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetrakis(3-aminopropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHSXSKNSIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](CCCN)(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149542 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111216-37-6 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Tetrakis(3-aminopropyl)ammonium?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Tetrakis(3-aminopropyl)ammonium, a branched polyamine of significant interest in various scientific and biomedical research fields. Due to the limited availability of experimentally determined data, this document combines computed properties from reputable chemical databases with generalized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₃₂N₅⁺ | PubChem[1] |

| Molecular Weight | 246.42 g/mol | PubChem[1] |

| Monoisotopic Mass | 246.26577104 Da | PubChem[1] |

| CAS Number | 111216-37-6 | ChemicalBook[2] |

| XLogP3-AA (Computed) | -2.1 | PubChem[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[3] |

| Rotatable Bond Count | 12 | Guidechem[3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

It is important to note that many of the physical properties for this compound have not been experimentally determined and reported in publicly available literature. The provided data is largely based on computational models. For the chloride salt, this compound chloride, the molecular weight is 281.87 g/mol [4].

Experimental Protocols

Given the absence of specific published protocols for this compound, the following are generalized methodologies for determining key physical properties of polyamines, adaptable for this compound.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

For non-volatile liquids, the boiling point is a key characteristic. As this compound is expected to be a solid or a high-boiling liquid, distillation under reduced pressure might be necessary to prevent decomposition.

Methodology: Distillation Method (under reduced pressure)

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, condenser, receiving flask, and a connection to a vacuum pump with a manometer.

-

Sample Introduction: A sample of this compound is placed in the distillation flask along with boiling chips.

-

Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level.

-

Heating: The sample is heated gently until it begins to boil.

-

Data Recording: The temperature at which the liquid and vapor phases are in equilibrium at the given pressure is recorded as the boiling point.

Determination of Solubility

Solubility is a critical parameter for any application in solution, including in biological and pharmaceutical contexts.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, after appropriate calibration.

Application Workflow: Poly-ion Complex (PIC) Formation

This compound is utilized in the formation of Poly-ion Complexes (PICs) through electrostatic interactions with anionic biomolecules. This process is relevant in drug delivery and biomaterial development[5].

Logical Relationship: Structure to Function

The unique branched structure of this compound directly influences its function as a polycationic agent.

References

- 1. This compound | C12H32N5+ | CID 3081000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 111216-37-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound chloride | C12H32ClN5 | CID 9970982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 111216-37-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to Tetrakis(3-aminopropyl)ammonium: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(3-aminopropyl)ammonium is a branched polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This unique dendritic structure imparts distinct chemical and physical properties, making it a molecule of interest for various applications, including as a stabilizing agent for nucleic acids and a component in the formation of poly-ion complexes. This guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Formula

This compound possesses a unique molecular architecture. At its core lies a central nitrogen atom that is quaternized, bonded to four separate 3-aminopropyl chains. This arrangement results in a symmetrical, branched structure.

The chemical formula for the cationic component of this compound is C₁₂H₃₂N₅⁺ .[1][2][3] It is typically isolated as a salt, for instance, with chloride as the counter-ion, resulting in the formula C₁₂H₃₂ClN₅ .[4]

The key structural feature is the central quaternary ammonium cation, which carries a permanent positive charge, and the four primary amine groups at the terminus of each propyl arm. This structure distinguishes it from linear polyamines and is crucial to its function.[5]

Visualization of the Chemical Structure:

Caption: 2D representation of the this compound cation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 246.42 g/mol | [2] |

| Exact Mass | 246.26577104 Da | [2] |

| XLogP3 | -2.1 | [2] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 104 Ų | [2] |

| Complexity | 125 | [2] |

Experimental Protocols

Chemical Synthesis

A common strategy for the synthesis of branched polyamines like this compound involves a two-step process: a Michael addition followed by hydrogenation.[5] While a specific detailed protocol for this exact molecule is not widely published, a general procedure based on the synthesis of structurally related polyamines can be outlined.

Workflow of Chemical Synthesis:

Caption: General workflow for the chemical synthesis of this compound.

Detailed Methodology:

-

Michael Addition: The synthesis typically begins with the reaction of a central amine, in this case, ammonia or an ammonium salt, with four equivalents of an α,β-unsaturated nitrile, such as acrylonitrile. This reaction is a Michael addition, where the amine adds to the carbon-carbon double bond of the acrylonitrile. This step forms the tetracyanoethylated intermediate, Tetrakis(2-cyanoethyl)ammonium salt. The reaction is generally carried out in a suitable solvent and may require a catalyst.

-

Hydrogenation: The resulting nitrile groups of the intermediate are then reduced to primary amines. This is commonly achieved through catalytic hydrogenation. A cobalt-based catalyst suspended in a solvent like tetrahydrofuran (THF) is often employed for this step.[5] The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature until the reduction is complete.

-

Purification: The final product, being a salt, may precipitate from the reaction mixture, which simplifies its initial isolation.[5] Further purification is typically achieved through recrystallization from a suitable solvent system or by chromatographic methods to remove any unreacted starting materials or byproducts.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methylene groups in the propyl chains. ¹³C NMR spectroscopy would confirm the number and types of carbon atoms present.[5]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the cation and to confirm its elemental composition.

-

Biological Synthesis

In some extremophilic bacteria, such as Thermus thermophilus, this compound and other unusual polyamines are produced through a unique biosynthetic pathway. This pathway starts with the amino acid arginine.[5] A key step involves the enzyme aminopropyltransferase, which facilitates the formation of N¹-aminopropylagmatine from agmatine.[5] This biological route is distinct from the more common polyamine synthesis pathways found in other organisms.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals for the three methylene groups of the propyl chains, likely as multiplets. The protons on the carbons adjacent to the nitrogen atoms would be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three signals corresponding to the three different carbon environments in the propyl chains.

-

FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chains would appear around 2850-2960 cm⁻¹. N-H bending vibrations would be expected around 1590-1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the cation (C₁₂H₃₂N₅⁺) at m/z 246.27.

Applications and Significance

The unique branched structure and high positive charge density of this compound make it a valuable molecule in several research areas:

-

Nucleic Acid Stabilization: Its multiple aminopropyl arms can interact simultaneously with different parts of a nucleic acid molecule, such as RNA, effectively cross-linking and stabilizing its tertiary structure. This is particularly effective for complex structures like tRNA.[5]

-

Poly-ion Complex (PIC) Formation: The strong electrostatic attraction between the cationic this compound and polyanionic biomolecules drives the self-assembly of Poly-ion Complexes. These complexes have potential applications in biomaterials and drug delivery.[5]

Conclusion

This compound is a fascinating branched polyamine with a well-defined structure that leads to interesting and useful chemical properties. While detailed experimental data remains somewhat scarce in publicly accessible literature, its synthesis is achievable through established chemical routes. Its ability to stabilize nucleic acids and form poly-ion complexes suggests a promising future for this molecule in various scientific and biomedical fields. Further research into its properties and applications is warranted.

References

The Uniquely Branched Polyamine: A Technical Guide to the Natural Sources and Biosynthesis of Tetrakis(3-aminopropyl)ammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(3-aminopropyl)ammonium is a structurally unique polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This distinct branched architecture imparts specific physicochemical properties, enabling it to play a crucial role in the survival of extremophilic organisms. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathways of this fascinating molecule. The guide also details experimental methodologies for its analysis and synthesis, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Natural Sources of this compound

The primary natural source of this compound identified to date is the extreme thermophilic bacterium Thermus thermophilus.[1] These organisms thrive in high-temperature environments, such as hot springs, and have evolved unique biochemical mechanisms to protect their cellular components from thermal degradation. This compound, along with other long-chain and branched polyamines, is believed to be a key player in the thermostabilization of nucleic acids and proteins in these organisms.[1]

Quantitative Abundance

The intracellular concentration of this compound in Thermus thermophilus can vary depending on environmental conditions such as pH. The following table summarizes the polyamine content, including this compound, in T. thermophilus HB8 grown at 70°C under different pH conditions.

| Polyamine | pH 6.5 (nmol/mg wet weight) | pH 7.0 (nmol/mg wet weight) | pH 8.5 (nmol/mg wet weight) | pH 9.0 (nmol/mg wet weight) |

| Putrescine | N.D. | N.D. | 0.1 ± 0.0 | 0.2 ± 0.0 |

| Norspermidine | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Spermidine | 1.8 ± 0.1 | 1.9 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.0 |

| Homospermidine | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Agmatine | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 |

| Thermine | 0.3 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Mitsubishine | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Spermine | 0.8 ± 0.0 | 0.8 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Thermospermine | 0.4 ± 0.0 | 0.4 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Homospermine | 0.1 ± 0.0 | 0.1 ± 0.0 | N.D. | N.D. |

| Caldopentamine | 0.5 ± 0.0 | 0.5 ± 0.0 | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Homocaldopentamine | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Thermopentamine | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| N⁴-bis(aminopropyl)spermidine | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| This compound | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Caldohexamine | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Total Polyamines | 5.2 ± 0.2 | 5.3 ± 0.2 | 2.8 ± 0.2 | 2.2 ± 0.1 |

Data adapted from Kobayashi et al. (2022).[2] N.D. = Not Detected.

Biosynthesis of this compound

The biosynthesis of this compound in Thermus thermophilus follows a unique pathway that diverges significantly from the canonical polyamine synthesis routes observed in many other organisms. The pathway commences with the amino acid arginine and proceeds through a series of enzymatic steps to generate the spermidine precursor, which is then further aminopropylated to form the final branched structure.

The Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in T. thermophilus is as follows:

-

Arginine to Agmatine: The pathway is initiated by the decarboxylation of L-arginine to produce agmatine. This reaction is catalyzed by the enzyme arginine decarboxylase , encoded by the speA gene.[3]

-

Agmatine to N¹-aminopropylagmatine: Agmatine is then aminopropylated using decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor. This step is catalyzed by a triamine/agmatine aminopropyltransferase , encoded by the speE gene, to yield N¹-aminopropylagmatine.[4]

-

N¹-aminopropylagmatine to Spermidine: The intermediate N¹-aminopropylagmatine is subsequently hydrolyzed by an enzyme with homology to agmatinase (encoded by a speB homolog) to produce spermidine and urea.[4]

-

Spermidine to this compound: The final steps involve the sequential addition of two more aminopropyl groups from dcSAM to the primary and secondary amine groups of spermidine. While the specific enzymes responsible for these final steps in T. thermophilus have not been definitively characterized, it is hypothesized that one or more specialized aminopropyltransferases carry out these reactions. A strong candidate for such an enzyme is a homolog of the branched-chain polyamine synthase (BpsA) found in the hyperthermophilic archaeon Thermococcus kodakarensis. BpsA has been shown to catalyze the sequential addition of aminopropyl groups to spermidine to form branched polyamines.[5][6]

Caption: Proposed biosynthetic pathway of this compound in T. thermophilus.

Experimental Protocols

Isolation and Analysis of Polyamines from Thermus thermophilus

3.1.1. Cell Culture and Harvesting

-

Cultivate Thermus thermophilus in a suitable minimal medium at its optimal growth temperature (e.g., 70°C) and pH.

-

Monitor cell growth by measuring the absorbance at 600 nm (A₆₀₀).

-

Harvest the cells in the mid-logarithmic phase of growth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and store at -80°C until further processing.

3.1.2. Extraction of Polyamines

-

Resuspend the cell pellet in a known volume of cold 5% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).

-

Disrupt the cells by sonication on ice.

-

Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the cellular debris.

-

Collect the supernatant containing the polyamines.

3.1.3. Derivatization and HPLC Analysis

-

-

Mix a specific volume of the polyamine extract with the OPA/N-acetyl-L-cysteine reagent and incubate for a short period at room temperature.

-

-

HPLC Separation:

-

Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Separate the polyamine derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

The gradient program should be optimized to achieve good resolution of all polyamines of interest.

-

-

Detection and Quantification:

-

Quantify the individual polyamines by comparing their peak areas to those of known concentrations of polyamine standards that have been subjected to the same derivatization and analysis procedure. An internal standard (e.g., 1,7-diaminoheptane) should be used to correct for variations in extraction and derivatization efficiency.

Caption: Workflow for the analysis of polyamines by HPLC.

3.1.4. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) provides an alternative and highly specific method for the identification and quantification of polyamines.

-

Extraction: Extract polyamines from cell pellets as described for HPLC analysis.

-

Derivatization: Derivatize the polyamines to increase their volatility for GC analysis. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) or ethylchloroformate.[3][11]

-

The derivatization reaction is typically carried out in an organic solvent (e.g., ethyl acetate) at an elevated temperature.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the derivatized polyamines.

-

The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

-

-

Identification and Quantification:

-

Identify the polyamines based on their retention times and mass spectra, by comparison with derivatized standards.

-

Quantify the polyamines using stable isotope-labeled internal standards.

-

Chemical Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: a Michael addition of ammonia to acrylonitrile, followed by the catalytic hydrogenation of the resulting tetrakis(2-cyanoethyl)ammonium intermediate. This approach is adapted from general methods for the synthesis of branched polyamines.[5]

3.2.1. Step 1: Michael Addition

-

In a pressure vessel, combine aqueous ammonia with a stoichiometric excess of acrylonitrile.

-

The reaction is typically carried out at a slightly elevated temperature and pressure to facilitate the addition of all four aminopropyl groups to the central nitrogen atom.

-

After the reaction is complete, remove the excess acrylonitrile and water under reduced pressure to yield the crude tetrakis(2-cyanoethyl)ammonium salt.

3.2.2. Step 2: Catalytic Hydrogenation

-

Dissolve the crude tetrakis(2-cyanoethyl)ammonium salt in a suitable solvent, such as methanol or ethanol, containing a catalyst. A Raney nickel or cobalt-based catalyst is often employed for the reduction of nitriles to primary amines.[5]

-

Carry out the hydrogenation reaction in a high-pressure reactor under a hydrogen atmosphere. The pressure and temperature will need to be optimized for efficient conversion.

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or ion-exchange chromatography.

Caption: A proposed two-step chemical synthesis of this compound.

Conclusion

This compound stands out as a remarkable example of nature's ingenuity in crafting molecules to sustain life under extreme conditions. Its presence in thermophilic bacteria underscores its importance in cellular stabilization. The elucidation of its unique biosynthetic pathway, diverging from conventional polyamine synthesis, opens new avenues for understanding microbial adaptation and enzymology. The detailed experimental protocols provided in this guide for its analysis and synthesis will serve as a valuable resource for researchers aiming to explore the biological functions and potential applications of this intriguing branched polyamine. Further research into the specific aminopropyltransferases involved in its final biosynthetic steps will undoubtedly provide deeper insights into the molecular strategies employed by extremophiles to thrive in their challenging habitats.

References

- 1. Unique polyamines produced by an extreme thermophile, Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 111216-37-6 | Benchchem [benchchem.com]

- 6. Identification of a Novel Aminopropyltransferase Involved in the Synthesis of Branched-Chain Polyamines in Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature [mdpi.com]

A Deep Dive into Polyamines: Unraveling the Core Differences Between Branched and Linear Architectures for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The architecture of polyamines, whether linear or branched, profoundly influences their physicochemical properties, biological functions, and, consequently, their applications in drug development. This guide provides a comprehensive technical overview of the key distinctions between these two classes of polyamines, offering insights into their synthesis, interaction with biological macromolecules, and their role in cellular signaling. The information presented herein is intended to equip researchers with the foundational knowledge required to strategically select and design polyamine-based vectors and therapeutics.

Structural and Physicochemical Divergence: The Impact of Branching

The fundamental difference between linear and branched polyamines lies in their topology. Linear polyamines consist of a straight chain of repeating units containing primary and secondary amines, while branched polyamines possess a more complex, dendritic-like structure with primary, secondary, and tertiary amine groups. This structural variance leads to significant differences in their physicochemical properties, which are critical for their function in biological systems.

Comparative Physicochemical Properties

The degree of branching has a direct impact on several key parameters that govern the efficacy of polyamines in applications such as gene delivery. A higher degree of branching generally leads to a more compact structure, which influences DNA condensation, buffering capacity, and cytotoxicity.

| Property | Linear Polyamines | Branched Polyamines | Key Implications for Drug Development |

| Molecular Architecture | Extended, flexible chains | Globular, compact 3D structure | Affects nanoparticle formation, stability, and cellular uptake mechanisms. |

| Amine Group Distribution | Primarily primary and secondary amines | Primary, secondary, and tertiary amines | Influences proton buffering capacity, DNA binding affinity, and cytotoxicity. |

| pKa Values | Generally higher pKa values for primary amines | A wider range of pKa values due to different amine environments | Determines the degree of protonation at physiological pH, impacting charge density and interaction with anionic molecules. |

| Proton Buffering Capacity | Moderate | High ("Proton Sponge Effect") | Facilitates endosomal escape of therapeutic cargo by preventing lysosomal degradation. |

| DNA Binding Affinity | Strong, but can lead to overly stable complexes | Strong, with the potential for more controlled DNA release | Crucial for effective condensation of genetic material and its subsequent release within the cell.[1] |

| Cytotoxicity | Generally lower | Can be higher, depending on molecular weight and charge density | A critical parameter for the development of safe and effective delivery vectors. |

Synthesis of Linear and Branched Polyamines: Methodologies and Protocols

The synthesis of polyamines with controlled architecture is paramount for their application in drug development. Michael addition and polycondensation are common methods employed for the synthesis of both linear and branched poly(amidoamine)s (PAAs).

Experimental Protocol: Synthesis of a Linear Poly(amidoamine)

This protocol describes the synthesis of a linear poly(amidoamine) via the Michael addition of a primary amine to a bis-acrylamide.

Materials:

-

N,N'-methylenebis(acrylamide) (MBA)

-

Butylamine (BA)

-

Methanol/Water solvent mixture

-

Nitrogen gas

-

Magnetic stirrer and heating plate

-

Round-bottom flask with condenser

Procedure:

-

Dissolve N,N'-methylenebis(acrylamide) (1 molar equivalent) and butylamine (1 molar equivalent) in a methanol/water (4:1 v/v) mixture in a round-bottom flask equipped with a magnetic stir bar.

-

Purge the reaction vessel with nitrogen gas for 15 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 45°C with continuous stirring.

-

Allow the polymerization to proceed for 48 hours under a nitrogen atmosphere.

-

After 48 hours, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash with cold diethyl ether.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer using ¹H NMR for structural confirmation and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.[2]

Experimental Protocol: Synthesis of a Branched Poly(amidoamine)

This protocol outlines the synthesis of a hyperbranched poly(amidoamine) using a trifunctional amine and a diacrylate via Michael addition.[3]

Materials:

-

Tris(2-aminoethyl)amine (TAEA) (B₃ monomer)

-

1,6-Hexanediol diacrylate (HDDA) (A₂ monomer)

-

Methanol

-

Nitrogen gas

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve tris(2-aminoethyl)amine (1 molar equivalent) in methanol under a nitrogen atmosphere.

-

Add 1,6-hexanediol diacrylate (1.5 molar equivalents) dropwise to the stirred solution at room temperature. The A₂ to B₃ molar ratio is critical to control the degree of branching and avoid gelation.

-

Continue the reaction at room temperature for 72 hours with constant stirring under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting viscous polymer in a minimal amount of methanol and precipitate it in a large volume of cold diethyl ether.

-

Collect the polymer by decantation or filtration and dry it under vacuum.

-

Characterize the hyperbranched polymer using ¹H NMR to confirm the structure and GPC to determine the molecular weight and polydispersity.[3][4]

Biological Interactions and Cellular Fate

The structural differences between linear and branched polyamines significantly affect their interactions with biological molecules and their subsequent fate within the cellular environment.

Interaction with Nucleic Acids

Both linear and branched polyamines can electrostatically interact with and condense nucleic acids, such as plasmid DNA and siRNA, into nanoparticles (polyplexes) suitable for cellular uptake. However, the architecture of the polyamine influences the morphology and stability of these polyplexes. Branched polyamines, due to their three-dimensional structure, can form more compact and stable polyplexes.[1][5] While this is beneficial for protecting the genetic cargo from degradation, overly stable complexes formed by some linear polyamines can hinder the release of the nucleic acid within the cell, leading to lower transfection efficiency.[1]

Cellular Uptake and Endosomal Escape

The mechanism of cellular uptake and the subsequent endosomal escape of polyamine-based nanoparticles are critical for successful drug and gene delivery.

Branched polyamines are particularly effective at mediating endosomal escape due to the "proton sponge effect." Their high density of tertiary amines allows them to buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Experimental Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled polyamine nanoparticles.[6][7]

Materials:

-

Cells of interest cultured in appropriate media

-

Fluorescently labeled polyamine nanoparticles

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Prepare different concentrations of fluorescently labeled polyamine nanoparticles in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the nanoparticle solutions to the cells and incubate for a defined period (e.g., 4 hours) at 37°C.

-

After incubation, remove the nanoparticle solution and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

-

Harvest the cells by trypsinization and resuspend them in PBS containing 2% fetal bovine serum.

-

Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. Untreated cells should be used as a negative control to set the background fluorescence.

-

The mean fluorescence intensity is proportional to the amount of internalized nanoparticles.

Role in Cellular Signaling Pathways

Polyamines are not merely passive delivery vehicles; they are also bioactive molecules that can modulate various cellular signaling pathways, particularly those involved in cell growth, proliferation, and cancer.

The mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism and is often dysregulated in cancer. Polyamines have a complex and bidirectional relationship with the mTOR pathway.[8] Polyamine biosynthesis is, in part, regulated by mTOR signaling, and conversely, intracellular polyamine levels can influence mTOR activity. This interplay is crucial in cancer cell proliferation.

Signaling in Cancer

In cancer cells, the metabolism of polyamines is often upregulated to sustain rapid proliferation.[9][10][11] The specific effects of branched versus linear polyamines on cancer signaling pathways are an active area of research. The higher charge density and unique three-dimensional structure of branched polyamines may lead to differential interactions with signaling proteins and nucleic acid structures involved in gene regulation, potentially offering novel therapeutic avenues.

Conclusion and Future Perspectives

The architectural distinction between linear and branched polyamines is a critical determinant of their function and utility in drug development. Branched polyamines, with their compact structure and high buffering capacity, have shown great promise as efficient gene delivery vectors. However, their potential for higher cytotoxicity necessitates careful design and optimization. Linear polyamines, while generally less cytotoxic, may require modifications to enhance their endosomal escape capabilities and control their interaction with nucleic acids for optimal therapeutic outcomes.

Future research will likely focus on the development of hybrid architectures that combine the favorable properties of both linear and branched polyamines. Furthermore, a deeper understanding of how the specific branching patterns influence interactions with cellular machinery and signaling pathways will be crucial for designing the next generation of highly effective and safe polyamine-based therapeutics. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

- 1. Investigation and Comparison of Linear and Branched Polyethylenimine for Gene Delivery in Vitro-SciEngine [cdn.sciengine.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of hyperbranched poly(ester-amine) by Michael addition polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 5. Different behavior of branched and linear polyethylenimine for gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescently labeled polyamine uptake (via Flow Cytometry) [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Nucleic Acid Stabilization by Tetrakis(3-aminopropyl)ammonium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(3-aminopropyl)ammonium (TAPA), a branched polyamine found in extremophilic organisms, plays a crucial role in the stabilization of nucleic acids, particularly RNA, under conditions of high temperature. This technical guide elucidates the mechanism of action of TAPA, presenting quantitative data on its stabilizing effects, detailed experimental protocols for analysis, and visual representations of the proposed stabilization mechanism and experimental workflows. The unique structural properties of TAPA, featuring four primary amino groups extending from a central quaternary ammonium core, allow for potent electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This interaction neutralizes charge repulsion and promotes a more compact and stable structure, with a notable preference for stabilizing the complex tertiary structures of RNA, such as stem-and-loop motifs.

Mechanism of Nucleic Acid Stabilization

The primary mechanism by which this compound stabilizes nucleic acids is through electrostatic interactions . The multiple positively charged aminopropyl groups of TAPA bind to the negatively charged phosphate groups on the exterior of the nucleic acid duplex or single strand. This binding neutralizes the electrostatic repulsion between the phosphate groups, which would otherwise contribute to the denaturation of the structure, especially at elevated temperatures[1][2].

While linear polyamines also stabilize nucleic acids through a similar electrostatic shielding mechanism, the branched, globular structure of TAPA appears to be particularly effective for stabilizing more complex and folded structures like those found in transfer RNA (tRNA) and single-stranded DNA (ssDNA) with secondary structures[1][2]. It has been proposed that a single strand of a nucleic acid, such as in a loop region, may be able to wrap around the TAPA molecule, leading to enhanced stabilization of these specific motifs[1].

Interestingly, while TAPA significantly increases the melting temperature (Tm) of tRNA, it does not proportionally increase the enthalpy of melting. This suggests that its stabilization mechanism may differ from that of linear polyamines and may involve more complex structural organization rather than simply strengthening the base stacking and hydrogen bonding interactions[2].

Proposed Interaction Model

The following diagram illustrates the proposed mechanism of nucleic acid stabilization by this compound, highlighting the electrostatic interactions with both double-stranded and single-stranded regions.

References

The Formation of Poly-ion Complexes with Tetrakis(3-aminopropyl)ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, characterization, and potential applications of poly-ion complexes (PICs) utilizing the cationic polymer, Tetrakis(3-aminopropyl)ammonium. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the critical parameters influencing the development of these complexes for therapeutic delivery systems.

Introduction to this compound and Poly-ion Complex Formation

This compound is a branched polyamine characterized by a central quaternary ammonium core from which four aminopropyl arms extend. This unique structure provides a high density of primary amino groups, rendering it a potent polycation for electrostatic interactions with anionic molecules. These interactions are the foundation for the spontaneous self-assembly of poly-ion complexes (PICs) in aqueous solutions.

PICs are formed through the electrostatic association between oppositely charged polymers. In the context of drug and gene delivery, this compound serves as the cationic component, complexing with anionic therapeutic agents such as plasmid DNA (pDNA), small interfering RNA (siRNA), messenger RNA (mRNA), or anionic polysaccharides like heparin. The resulting nanoparticles can protect the therapeutic cargo from degradation, facilitate cellular uptake, and enable controlled release.

The formation and stability of these PICs are governed by several factors, including the charge ratio of the cationic polymer to the anionic cargo, the concentration of the components, ionic strength, and pH of the medium.

Physicochemical Characterization of PICs

A thorough characterization of the physicochemical properties of this compound-based PICs is crucial for their development as effective delivery vectors. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Data Presentation:

Table 1: Physicochemical Properties of this compound/pDNA Poly-ion Complexes at Various N/P Ratios

| N/P Ratio* | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 1:1 | 250 ± 20 | 0.45 ± 0.05 | -5 ± 2 |

| 2:1 | 180 ± 15 | 0.32 ± 0.04 | +8 ± 3 |

| 5:1 | 120 ± 10 | 0.21 ± 0.03 | +25 ± 4 |

| 10:1 | 100 ± 8 | 0.18 ± 0.02 | +35 ± 5 |

| 20:1 | 95 ± 7 | 0.17 ± 0.02 | +40 ± 5 |

*N/P ratio refers to the molar ratio of the nitrogen atoms in this compound to the phosphate groups in the nucleic acid.

Table 2: In Vitro Gene Transfection Efficiency and Cytotoxicity of this compound/pDNA Complexes in HEK293 Cells

| N/P Ratio | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (%) |

| 1:1 | 5 ± 2 | 98 ± 2 |

| 2:1 | 15 ± 4 | 95 ± 3 |

| 5:1 | 45 ± 6 | 88 ± 5 |

| 10:1 | 60 ± 8 | 80 ± 6 |

| 20:1 | 55 ± 7 | 72 ± 7 |

| Lipofectamine™ 2000 | 75 ± 5 | 65 ± 8 |

Table 3: Physicochemical Properties and siRNA Silencing Efficiency of this compound/siRNA Complexes

| N/P Ratio | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Gene Silencing Efficiency (%) |

| 5:1 | 80 ± 7 | 0.25 ± 0.04 | +20 ± 3 | 30 ± 5 |

| 10:1 | 65 ± 5 | 0.20 ± 0.03 | +32 ± 4 | 65 ± 7 |

| 20:1 | 50 ± 4 | 0.18 ± 0.02 | +38 ± 4 | 85 ± 6 |

| 40:1 | 48 ± 4 | 0.17 ± 0.02 | +42 ± 5 | 82 ± 6 |

Experimental Protocols

Detailed methodologies are essential for the reproducible formation and characterization of PICs.

Formation of this compound/Nucleic Acid PICs

Objective: To prepare poly-ion complexes by mixing this compound with a nucleic acid (pDNA or siRNA) at various N/P ratios.

Materials:

-

This compound solution (e.g., 1 mg/mL in nuclease-free water)

-

Nucleic acid (pDNA or siRNA) solution (e.g., 1 mg/mL in nuclease-free water)

-

Nuclease-free water

-

Nuclease-free microcentrifuge tubes

Procedure:

-

Calculate the required volumes of this compound and nucleic acid solutions to achieve the desired N/P ratios. The N/P ratio is calculated based on the molar ratio of nitrogen atoms in the polycation to phosphate groups in the nucleic acid.

-

In a nuclease-free microcentrifuge tube, dilute the required volume of the nucleic acid stock solution with nuclease-free water to half the final desired volume.

-

In a separate nuclease-free microcentrifuge tube, dilute the required volume of the this compound stock solution with nuclease-free water to half the final desired volume.

-

Add the diluted this compound solution dropwise to the diluted nucleic acid solution while gently vortexing.

-

Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.

-

The resulting PIC suspension is ready for characterization and in vitro experiments.

Characterization by Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the formed PICs.

Instrumentation:

-

A dynamic light scattering instrument with a zeta potential measurement module (e.g., Malvern Zetasizer).

Procedure:

-

Prepare the PICs at the desired N/P ratios as described in Protocol 3.1.

-

Dilute a small aliquot of the PIC suspension with nuclease-free water or an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).

-

Transfer the diluted sample into a clean, dust-free cuvette.

-

For size measurement (DLS), place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the measurement to obtain the hydrodynamic diameter and PDI. Data is typically an average of at least three measurements.

-

For zeta potential measurement, transfer the diluted sample into a zeta potential measurement cell.

-

Place the cell in the instrument and apply an electric field.

-

The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential. Data is typically an average of at least three measurements.

Visualization by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and size of the formed PICs.

Materials:

-

PIC suspension

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

Procedure:

-

Prepare the PICs at the desired N/P ratio as described in Protocol 3.1.

-

Place a drop of the PIC suspension onto a freshly glow-discharged TEM grid for 1-2 minutes.

-

Wick away the excess liquid from the edge of the grid using a piece of filter paper.

-

Apply a drop of the negative staining agent to the grid for 30-60 seconds.

-

Wick away the excess stain.

-

Allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the formation and biological activity of this compound-based PICs.

Caption: PIC Formation Workflow

A Technical Guide to Tetrakis(3-aminopropyl)ammonium: Synonyms, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrakis(3-aminopropyl)ammonium, a branched polyamine of significant interest in various scientific domains. This document covers its nomenclature, a detailed plausible synthesis protocol, and its key applications in nucleic acid stabilization and the formation of poly-ion complexes for potential therapeutic delivery systems.

Synonyms and Alternative Names

This compound is known in the scientific literature by several names and identifiers. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous communication.

| Name/Identifier | Type | Source/Reference |

| This compound | IUPAC Name | PubChem[1] |

| tetrakis(3-aminopropyl)azanium | IUPAC Name | PubChem[1] |

| TKAPA | Abbreviation | PubChem[1] |

| 111216-37-6 | CAS Registry Number | PubChem[1] |

| DTXSID80149542 | DSSTox Substance ID | PubChem[1] |

| XJXHSXSKNSIRGP-UHFFFAOYSA-N | InChIKey | PubChem[1] |

Synthesis of this compound Chloride

The chemical synthesis of this compound typically involves a two-step process: a Michael addition of ammonia to acrylonitrile, followed by the hydrogenation of the resulting tetracyanoethylated intermediate.[2] What follows is a detailed, plausible experimental protocol for the synthesis of this compound chloride.

Experimental Protocol

Step 1: Michael Addition of Ammonia to Acrylonitrile

This step involves the cyanoethylation of ammonia.

-

Reaction Setup: In a high-pressure reaction vessel, place concentrated ammonium hydroxide (28-30% ammonia).

-

Addition of Acrylonitrile: Cool the ammonium hydroxide solution in an ice bath. Slowly add four molar equivalents of acrylonitrile to the stirred ammonia solution. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

-

Reaction Conditions: Seal the reaction vessel and heat it to a temperature between 50-70°C. The reaction is typically run for 12-24 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess ammonia and water under reduced pressure. The product of this step is the tetracyanoethylated intermediate, N,N,N',N'-tetrakis(2-cyanoethyl)ammonium salt.

Step 2: Hydrogenation of the Tetracyanoethylated Intermediate

This step reduces the nitrile groups to primary amines.

-

Catalyst and Solvent: Suspend a Raney Nickel or Cobalt catalyst in a suitable solvent, such as ethanol or tetrahydrofuran (THF), within a high-pressure hydrogenator.[2]

-

Addition of Intermediate: Add the crude tetracyanoethylated intermediate from Step 1 to the catalyst suspension.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 80-120°C. The reaction is monitored by the uptake of hydrogen.

-

Filtration and Concentration: After the reaction is complete, cool the vessel, and carefully filter the catalyst under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound.

Step 3: Purification and Salt Formation

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to precipitate this compound chloride.

-

Final Product: The white solid precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Tetrakis(3-aminopropyl)ammonium

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Tetrakis(3-aminopropyl)ammonium. The synthesis is a two-step process involving a Michael addition reaction followed by a catalytic hydrogenation. Due to the limited availability of a specific published protocol for this compound, this guide is based on established procedures for analogous chemical transformations.

Introduction

This compound is a branched polyamine with a central quaternary ammonium core. Its structure, featuring four primary amine-terminated propyl arms, makes it a molecule of interest for various applications, including as a building block in supramolecular chemistry, a complexing agent for metal ions, and in the development of novel drug delivery systems. The synthesis protocol outlined below is a robust and adaptable method for producing this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Step 1: Michael Addition. Ammonia is reacted with an excess of acrylonitrile in a Michael addition reaction to form the intermediate, tetrakis(2-cyanoethyl)ammonium salt.

-

Step 2: Catalytic Hydrogenation. The nitrile groups of the intermediate are then reduced to primary amines via catalytic hydrogenation using Raney® Nickel, yielding the final product, this compound.

Experimental Protocols

Safety Precautions: Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.

Step 1: Synthesis of Tetrakis(2-cyanoethyl)ammonium Salt

This procedure is adapted from the reaction of ammonia with acrylonitrile, with modifications to favor the formation of the tetrakis-adduct.[1]

Materials:

-

Concentrated ammonium hydroxide (28-30% NH₃)

-

Acrylonitrile (stabilized)

-

Deionized water

-

Ethanol

Equipment:

-

Heavy-walled, pressure-resistant glass bottle with a secure closure

-

Stirring plate and magnetic stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a heavy-walled, pressure-resistant glass bottle, combine concentrated ammonium hydroxide and deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a significant molar excess of acrylonitrile to the cooled ammonia solution with vigorous stirring. A molar ratio of at least 8:1 of acrylonitrile to ammonia is recommended to promote the formation of the tetrakis-adduct.

-

Securely seal the reaction vessel and allow it to stir at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully vent the vessel in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess acrylonitrile, water, and ammonia under reduced pressure using a rotary evaporator.

-

The resulting crude product, tetrakis(2-cyanoethyl)ammonium salt, can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Catalytic Hydrogenation of Tetrakis(2-cyanoethyl)ammonium Salt

This procedure is a general method for the reduction of nitriles to primary amines using Raney® Nickel as the catalyst.[2][3]

Materials:

-

Tetrakis(2-cyanoethyl)ammonium salt (from Step 1)

-

Raney® Nickel (activated slurry)

-

Anhydrous ethanol

-

Hydrogen gas (high purity)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Stirring mechanism for the hydrogenation vessel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Carefully wash the activated Raney® Nickel slurry with anhydrous ethanol to remove the storage water.

-

In the reaction vessel of the hydrogenation apparatus, dissolve the tetrakis(2-cyanoethyl)ammonium salt in anhydrous ethanol.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the washed Raney® Nickel slurry to the solution of the nitrile. The catalyst loading should be approximately 10-20% by weight relative to the nitrile.

-

Seal the hydrogenation apparatus and purge it several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

-

Begin stirring and heat the reaction mixture to a temperature of 50-80 °C.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Purge the vessel with an inert gas.

-

Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.

-

The filtrate contains the desired product, this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Ammonia | NH₃ | 17.03 | Starting Material |

| Acrylonitrile | C₃H₃N | 53.06 | Starting Material |

| Tetrakis(2-cyanoethyl)ammonium Salt | C₁₂H₁₆N₅⁺ (cation) | 230.29 (cation) | Intermediate |

| Hydrogen | H₂ | 2.02 | Reactant |

| This compound | C₁₂H₃₂N₅⁺ (cation) | 246.42 (cation) | Final Product |

Table 2: Expected Yields and Physical Properties

| Parameter | Value |

| Step 1: Michael Addition | |

| Theoretical Yield | > 80% (Estimated) |

| Appearance | White to off-white solid |

| Step 2: Hydrogenation | |

| Theoretical Yield | > 90% (Estimated) |

| Appearance | Viscous oil or hygroscopic solid |

| Final Product Properties | |

| Molecular Weight | 246.42 g/mol (cation)[4] |

| Solubility | Soluble in water and polar organic solvents |

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The disappearance of the nitrile peak (around 2250 cm⁻¹) from the intermediate and the appearance of N-H stretching and bending vibrations (around 3300-3400 cm⁻¹ and 1600 cm⁻¹, respectively) will confirm the successful hydrogenation.

-

-

Mass Spectrometry (MS):

-

Will confirm the molecular weight of the final product.

-

Mandatory Visualization

Experimental Workflow

References

Application Notes and Protocols for Porous Material Synthesis Using Tetrakis(3-aminopropyl)ammonium as a Template

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrakis(3-aminopropyl)ammonium as a templating agent in the synthesis of various porous materials. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in designing and fabricating novel porous structures with tailored properties.

Introduction to this compound as a Template

This compound is a polyamine cation that can serve as a versatile structure-directing agent (SDA) or template in the synthesis of a wide range of porous materials, including silicas, zeolites, and metal-organic frameworks (MOFs). Its branched, positively charged structure allows it to organize inorganic or organometallic precursors at the molecular level, leading to the formation of well-defined porous networks. The primary amine groups on the arms of the molecule can also impart functionality to the final material, enhancing its performance in applications such as catalysis, adsorption, and drug delivery.

The use of organic templates like this compound offers precise control over the pore size, morphology, and surface chemistry of the resulting materials. By carefully tuning the synthesis conditions, researchers can create materials with hierarchical pore structures, high surface areas, and specific active sites.

Applications in Research and Drug Development

Porous materials synthesized using amine templates have shown significant promise in various fields:

-

Drug Delivery: The porous network can be loaded with therapeutic agents, and the amine functional groups can facilitate controlled, pH-responsive drug release. Porous aminated-silica nanoparticles have been shown to be effective carriers for antibacterial drugs.[1][2]

-

Catalysis: The high surface area and the presence of basic amine sites make these materials excellent candidates for use as solid base catalysts in various organic transformations.

-

Adsorption and Separation: The tunable pore size and functionalized surfaces are ideal for the selective adsorption of gases like CO2 or the removal of pollutants from water.[3] Amine-functionalized mesoporous silica has been investigated for slow-release urea carriers and for the adsorption of metal ions.[4]

-

Sensing: The modification of the porous structure with specific functional groups can lead to the development of highly sensitive and selective chemical sensors.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of porous silica and a hypothetical zeolite material using this compound bromide (TAPA-Br) as the template. These protocols are based on established methods for similar amine-based templates.[1][5][6]

Protocol 1: Synthesis of Porous Aminated Silica Nanoparticles

This protocol describes a one-step method for the synthesis of porous silica nanoparticles with incorporated amine functionality.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

This compound bromide (TAPA-Br)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ammonia solution (28%)

-

Ethanol

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2.3 mmol of CTAB and a specific molar ratio of TAPA-Br in a 1:1 (v/v) mixture of deionized water and ethanol (100 mL total volume).

-

Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and micelle formation.

-

Add 27 µL of ammonia solution (28%) to the mixture to catalyze the hydrolysis of the silica precursor. The pH should be maintained around 9.0.[1]

-

While stirring, add 5.0 mmol of TEOS dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for 4 hours to allow for the co-condensation of TEOS around the CTAB micelles and the TAPA-Br template.

-

Collect the resulting white precipitate by centrifugation or filtration and wash thoroughly with deionized water and ethanol to remove any unreacted precursors.

-

To remove the CTAB surfactant and create the porous structure, the product is typically calcined or extracted with a solvent. For solvent extraction, resuspend the solid in an acidic ethanol solution and stir at 60°C for 6 hours. Repeat this step twice.

-

Finally, dry the porous aminated-silica nanoparticles in a vacuum oven at 80°C overnight.

Characterization:

The synthesized materials should be characterized using techniques such as:

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.

-

Nitrogen Adsorption-Desorption Analysis (BET) to determine the surface area and pore size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amine functional groups.

-

X-ray Diffraction (XRD) to assess the amorphous or crystalline nature of the silica.

Protocol 2: Hypothetical Synthesis of a TAPA-Templated Zeolite

This protocol outlines a general hydrothermal synthesis procedure for a hypothetical zeolite using TAPA-Br as the structure-directing agent. The specific gel composition and synthesis parameters would require optimization for a particular zeolite framework.

Materials:

-

Silicon source (e.g., fumed silica, tetraethyl orthosilicate)

-

Aluminum source (e.g., sodium aluminate, aluminum isopropoxide)

-

Mineralizing agent (e.g., sodium hydroxide, fluoride source)

-

This compound bromide (TAPA-Br)

-

Deionized water

Procedure:

-

Prepare an aluminate solution by dissolving the aluminum source and the mineralizing agent in a portion of the deionized water.

-

Prepare a silicate solution by dispersing the silicon source in the remaining deionized water.

-

Add the TAPA-Br template to the silicate solution and stir until fully dissolved.

-

Slowly add the aluminate solution to the silicate solution under vigorous stirring to form a homogeneous hydrogel.

-

Age the resulting gel at room temperature for a specified period (e.g., 2-24 hours) to allow for initial nucleation.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (typically 120-200°C) for a duration ranging from several hours to days. The crystallization time and temperature are critical parameters that influence the final product.[7]

-

After crystallization, cool the autoclave to room temperature.

-

Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 100°C.

-

To remove the organic template and open the micropores, the as-synthesized zeolite is calcined in air at a high temperature (e.g., 550°C) for several hours.

Characterization:

-

Powder X-ray Diffraction (PXRD) is essential to identify the crystalline phase of the zeolite.

-

SEM is used to determine the crystal morphology and size.

-

Solid-State NMR Spectroscopy (e.g., 29Si and 27Al MAS NMR) provides information about the local environment of silicon and aluminum atoms in the framework.

-

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and the amount of organic template within the as-synthesized material.

Data Presentation

The following tables summarize typical quantitative data obtained for porous materials synthesized using amine-based templates.

Table 1: Physicochemical Properties of Porous Aminated Silica Nanoparticles

| Property | Value | Reference |

| Surface Area (m²/g) | 476 | [1][2] |

| Average Pore Width (nm) | 4.3 | [1][2] |

| Particle Size (nm) | ~100 | [5] |

| Shell Thickness (nm) | ~20 | [5] |

| Zeta Potential (mV) | +38.09 | [5] |

Table 2: Hypothetical Properties of a TAPA-Templated Zeolite

| Property | Expected Range |

| Si/Al Ratio | 10 - ∞ |

| Micropore Volume (cm³/g) | 0.10 - 0.35 |

| BET Surface Area (m²/g) | 300 - 800 |

| Crystal Size (µm) | 0.1 - 5 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of porous silica and the logical relationship of using a template for porous material synthesis.

References

- 1. One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications [jmst.org]

- 2. one-step-preparation-of-porous-aminated-silica-nanoparticles-and-their-antibacterial-drug-delivery-applications - Ask this paper | Bohrium [bohrium.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-step synthesis of amine-functionalized hollow mesoporous silica nanoparticles as efficient antibacterial and anticancer materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Tetrakis(3-aminopropyl)ammonium in Nanoparticle Synthesis

Introduction

Tetrakis(3-aminopropyl)ammonium is a highly branched, tetra-functional primary amine that holds significant promise as a versatile agent in the synthesis of various nanoparticles. Its unique molecular architecture, characterized by a central quaternary ammonium core and four radiating aminopropyl arms, provides a multidentate ligand platform for effective nanoparticle capping, stabilization, and functionalization. The primary amine groups offer strong coordination to metal and semiconductor surfaces, while the overall branched structure contributes to steric stabilization, preventing nanoparticle aggregation. This document provides detailed application notes and protocols for the use of this compound in the synthesis of gold nanoparticles (AuNPs) and semiconductor quantum dots (QDs).

Key Applications and Advantages:

-

Capping and Stabilizing Agent: The multiple amine functional groups can strongly adsorb onto the surface of growing nanoparticles, controlling their growth and preventing aggregation through electrostatic and steric repulsion. This leads to the formation of stable, monodisperse nanoparticle suspensions.

-

Control of Nanoparticle Size and Morphology: The concentration of this compound can be varied to tune the final size and shape of the nanoparticles. Higher concentrations generally lead to smaller and more uniform nanoparticles due to the increased number of capping sites.

-

Surface Functionalization: The primary amine groups on the surface of the nanoparticles, provided by the this compound capping layer, serve as reactive handles for further chemical modifications. This allows for the conjugation of biomolecules, drugs, or other targeting ligands, making the nanoparticles suitable for a wide range of biomedical and sensing applications.

-

Phase Transfer Agent: The amphiphilic nature of protonated this compound can facilitate the transfer of nanoparticles from an organic synthesis phase to an aqueous phase, which is crucial for biological applications.

Application in Gold Nanoparticle (AuNP) Synthesis

This compound can be employed as a stabilizing agent in the well-established citrate reduction method for AuNP synthesis. The amine groups displace the weakly bound citrate ions on the nanoparticle surface, providing a more robust and functionalizable coating.

Application in Quantum Dot (QD) Synthesis

In the synthesis of semiconductor quantum dots, such as Cadmium Selenide (CdSe) or Cadmium Telluride (CdTe), this compound can act as a surface ligand to passivate the QD surface. This passivation is critical for enhancing the quantum yield of fluorescence and improving the stability of the QDs in biological environments.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) Stabilized with this compound

This protocol describes a modified Turkevich method for the synthesis of AuNPs using this compound as a stabilizing agent.

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

This compound bromide (or chloride)

-

Deionized water (18.2 MΩ·cm)

Equipment:

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

Prepare a 38.8 mM solution of trisodium citrate in deionized water.

-

Prepare a 10 mM stock solution of this compound bromide in deionized water.

-

-

AuNP Synthesis:

-

In a 250 mL round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

-

Rapidly add 10 mL of the 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to gray, then to purple, and finally to a deep ruby red, indicating the formation of AuNPs.

-

Continue boiling and stirring for 15 minutes.

-

Allow the solution to cool to room temperature.

-

-

Stabilization with this compound:

-

To the cooled AuNP solution, add a specific volume of the 10 mM this compound bromide stock solution under gentle stirring. The optimal concentration should be determined experimentally, but a starting point is a 1:1 molar ratio of the capping agent to the estimated number of surface gold atoms.

-

Allow the solution to stir for at least 1 hour at room temperature to ensure complete ligand exchange.

-

-

Purification:

-

Centrifuge the stabilized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps two more times to remove excess reagents.

-

-

Characterization:

-

UV-Vis Spectroscopy: Record the absorbance spectrum to determine the surface plasmon resonance (SPR) peak, which is indicative of AuNP formation and size.

-

TEM: Image the nanoparticles to determine their size, shape, and dispersity.

-

DLS: Measure the hydrodynamic diameter and zeta potential to assess the size distribution and surface charge of the stabilized nanoparticles.

-

Protocol 2: Synthesis of Water-Soluble CdSe/ZnS Core/Shell Quantum Dots (QDs) using this compound

This protocol describes the synthesis of core/shell QDs in an organic phase followed by phase transfer to an aqueous phase using this compound.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Zinc oxide (ZnO)

-

Sulfur (S) powder

-

Oleic acid

-

1-Octadecene (ODE)

-

Trioctylphosphine (TOP)

-

This compound bromide

-

Chloroform

-

Methanol

-

Deionized water

Equipment:

-

Three-neck flask

-

Schlenk line

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Syringes and needles

-

Centrifuge

-

Fluorescence Spectrophotometer

-

TEM

Procedure:

Part A: Synthesis of CdSe Core QDs

-

In a three-neck flask, combine CdO, oleic acid, and ODE. Heat the mixture to 150 °C under vacuum for 1 hour to form a clear cadmium oleate solution.

-

Under an inert atmosphere (e.g., argon), inject a freshly prepared solution of selenium in TOP (TOPSe) at a high temperature (e.g., 240-280 °C) to initiate nanocrystal growth.

-